CAY10680 CAY10680 CAY10680 is a dopamine-sparing, benzothiazinone compound that selectively inhibits both MAO-B activity (IC50 = 34.9 nM in human) and adenosine A2A receptors (Ki = 39.5 nM in human). It demonstrates significantly less potent inhibitory values for other adenosine receptor subtypes (Kis > 1 µM) and MAO-A (IC50 ≥ 10 µM). At 1-20 µM, CAY10680 has been shown to abolish cAMP accumulation in CHO cells transfected with adenosine A2A receptors. In the central nervous system adenosine A2A receptor expression is localized to dopamine-innervated areas where heteromeric complexes are formed with dopamine D2 receptors. Because inhibition of adenosine A2A receptors has been shown to enhance D2 receptor function, the blockade of adenosine A2A receptors has emerged as a potential treatment for Parkinson’s disease. An additional strategy in the treatment of Parkinson’s disease has been to block the activity of monoamine oxidase B (MAO-B), the enzyme involved in dopamine catabolism.
Brand Name: Vulcanchem
CAS No.: 1439488-21-7
VCID: VC0147533
InChI: InChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21)
SMILES: C1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2
Molecular Formula: C18H16N2O2S
Molecular Weight: 324.398

CAY10680

CAS No.: 1439488-21-7

Reference Standards

VCID: VC0147533

Molecular Formula: C18H16N2O2S

Molecular Weight: 324.398

CAY10680 - 1439488-21-7

CAS No. 1439488-21-7
Product Name CAY10680
Molecular Formula C18H16N2O2S
Molecular Weight 324.398
IUPAC Name N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide
Standard InChI InChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21)
Standard InChIKey QMBOZLGNPMVERZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2
Appearance Assay:≥98%A crystalline solid
Description CAY10680 is a dopamine-sparing, benzothiazinone compound that selectively inhibits both MAO-B activity (IC50 = 34.9 nM in human) and adenosine A2A receptors (Ki = 39.5 nM in human). It demonstrates significantly less potent inhibitory values for other adenosine receptor subtypes (Kis > 1 µM) and MAO-A (IC50 ≥ 10 µM). At 1-20 µM, CAY10680 has been shown to abolish cAMP accumulation in CHO cells transfected with adenosine A2A receptors. In the central nervous system adenosine A2A receptor expression is localized to dopamine-innervated areas where heteromeric complexes are formed with dopamine D2 receptors. Because inhibition of adenosine A2A receptors has been shown to enhance D2 receptor function, the blockade of adenosine A2A receptors has emerged as a potential treatment for Parkinson’s disease. An additional strategy in the treatment of Parkinson’s disease has been to block the activity of monoamine oxidase B (MAO-B), the enzyme involved in dopamine catabolism.
Synonyms N-(4-oxo-4H-3,1-benzothiazin-2-yl)-benzenebutanamide
PubChem Compound 71680733
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator